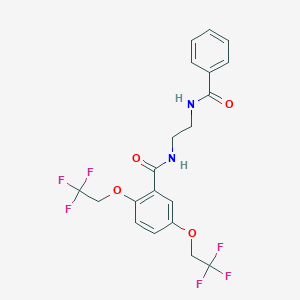![molecular formula C18H19N3O B2708268 N-[2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethyl]acetamide CAS No. 638141-44-3](/img/structure/B2708268.png)
N-[2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethyl]acetamide is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
作用機序
Target of Action
The compound contains a benzimidazole moiety, which is known to interact with a variety of biological targets. For instance, some benzimidazole derivatives have been shown to activate human glucokinase , an enzyme that plays a key role in carbohydrate metabolism.
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways it might affect. If it does indeed activate human glucokinase as some benzimidazole derivatives do, it could potentially affect pathways related to glucose metabolism .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethyl]acetamide typically involves the reaction of 1-benzyl-1H-benzimidazole with ethyl bromoacetate, followed by hydrolysis and subsequent acetylation. The reaction conditions often include the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .
化学反応の分析
Types of Reactions
N-[2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, often using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux.
Substitution: Sodium hydride in DMF at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .
科学的研究の応用
N-[2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethyl]acetamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes
類似化合物との比較
Similar Compounds
- N-[(1H-Benzimidazol-2-yl)methyl]-4-methoxyaniline
- N-{4-[(1H-Benzimidazol-2-yl)methoxy]phenyl}acetamide
- Albendazole
- Mebendazole
- Thiabendazole
Uniqueness
N-[2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethyl]acetamide is unique due to its specific structural features, which confer distinct biological activities. Compared to other benzimidazole derivatives, it may exhibit enhanced stability, bioavailability, and specific interactions with molecular targets, making it a valuable compound for various scientific and industrial applications .
特性
IUPAC Name |
N-[2-(1-benzylbenzimidazol-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-14(22)19-12-11-18-20-16-9-5-6-10-17(16)21(18)13-15-7-3-2-4-8-15/h2-10H,11-13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQPQMIHGYIUNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2708185.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5,7,8-trimethyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2708186.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,3-oxazol-2-yl}acetamide](/img/structure/B2708188.png)



![5-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one](/img/structure/B2708197.png)




![N-(5-cyano-2-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-N'-phenylurea](/img/structure/B2708203.png)
![Methyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate](/img/structure/B2708206.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2708208.png)
